
O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate is a chemical compound known for its unique structure and properties It consists of two 6-chloropyridin-2-yl groups attached to a phenylphosphonothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate typically involves the reaction of 6-chloropyridin-2-ol with phenylphosphonothioic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine oxides.
Substitution: The chloropyridinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropyridin-2-ol: A precursor in the synthesis of O,O-Bis(6-chloropyridin-2-yl) phenylphosphonothioate.
(6-Chloropyridin-2-yl)methanamine: Another compound with similar pyridinyl groups.
Uniqueness
This compound is unique due to its combination of chloropyridinyl groups and the phosphonothioate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
74546-79-5 |
|---|---|
Fórmula molecular |
C16H11Cl2N2O2PS |
Peso molecular |
397.2 g/mol |
Nombre IUPAC |
bis[(6-chloropyridin-2-yl)oxy]-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H11Cl2N2O2PS/c17-13-8-4-10-15(19-13)21-23(24,12-6-2-1-3-7-12)22-16-11-5-9-14(18)20-16/h1-11H |
Clave InChI |
ROUHPXPXRNLNTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=S)(OC2=NC(=CC=C2)Cl)OC3=NC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


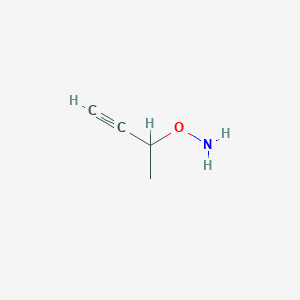

![5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid](/img/structure/B14440644.png)
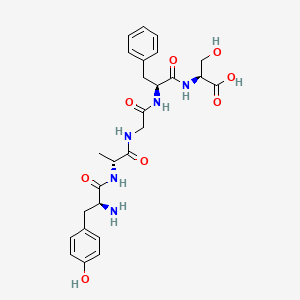
![3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine](/img/structure/B14440650.png)


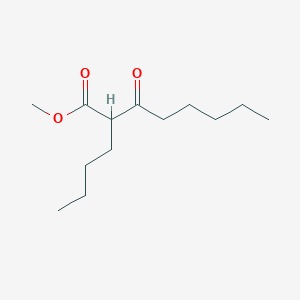
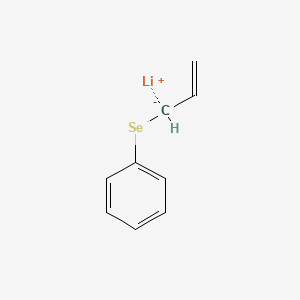
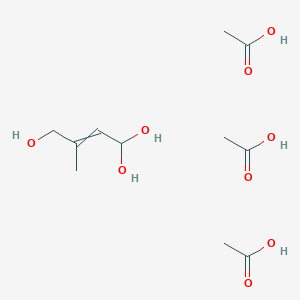


methanone](/img/structure/B14440711.png)

